Methyl methoxyacetate

説明

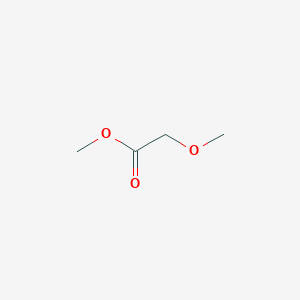

Structure

3D Structure

特性

IUPAC Name |

methyl 2-methoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-6-3-4(5)7-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMHDGWGLNLHMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074608 | |

| Record name | Acetic acid, 2-methoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Acetic acid, 2-methoxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl methoxyacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20843 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6290-49-9 | |

| Record name | Methyl methoxyacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6290-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl methoxyacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006290499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl methoxyacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl methoxyacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-methoxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, 2-methoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl methoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL METHOXYACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N960NQ69LF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methyl methoxyacetate synthesis pathways and mechanisms

An In-depth Technical Guide to the Synthesis of Methyl Methoxyacetate (B1198184)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl methoxyacetate (MMA) is a significant organic compound with diverse applications, serving as an important intermediate in the synthesis of pharmaceuticals like vitamin B6 and sulfonamides, a precursor for ethylene (B1197577) glycol, and a solvent in various industrial processes.[1][2] Its synthesis has been the subject of considerable research, leading to the development of multiple synthetic routes, each with distinct advantages and mechanistic features. This technical guide provides a comprehensive overview of the core synthesis pathways for this compound, detailing the underlying mechanisms, experimental protocols, and key performance data to support research and development in this area.

Core Synthesis Pathways

The synthesis of this compound can be broadly categorized into several key strategies: carbonylation reactions, esterification processes, and other novel methods. This section will delve into the specifics of each major pathway.

Carbonylation of Formaldehyde (B43269) and its Derivatives

The carbonylation of formaldehyde or its more stable derivatives, such as dimethoxymethane (B151124) (DMM) or trioxane, represents a prominent and widely studied route to this compound.[3][4][5] This pathway involves the reaction of a C1 source (formaldehyde or its equivalent) with carbon monoxide in the presence of a catalyst.

CH₂(OCH₃)₂ + CO → CH₃OCH₂COOCH₃ (Dimethoxymethane + Carbon Monoxide → this compound)

The mechanism of this reaction is highly dependent on the catalytic system employed. Both homogeneous and heterogeneous catalysts have been successfully utilized.

-

Homogeneous Catalysis: Early methods involved the use of copper(I) or silver carbonyls in a boron trifluoride-methanol solution.[3] These reactions could be carried out under relatively mild conditions of low temperature and pressure.[3]

-

Heterogeneous Catalysis: More recently, solid acid catalysts have gained significant attention due to their ease of separation and potential for reuse. Zeolites (such as FAU, MFI, BEA, MOR, and MWW) and sulfonic acid resins (like Amberlyst 36) have demonstrated high activity and selectivity.[2][4][5][6] The reaction over solid acids is believed to proceed through the formation of a surface methoxymethyl species, which then undergoes carbonylation.[7]

| Catalyst | Temperature (°C) | Pressure (MPa) | DMM Conversion (%) | MMAc Selectivity (%) | Yield (%) | Reference |

| Sulfonic Acid Resin | 120 | 6.0 | 99.98 | 50.66 | - | [4] |

| Sulfonic Acid Resin (water extracted) | 120 | 6.0 | - | 68.83 | - | [4] |

| ZSM-5 (Z-30) | - | - | High | - | - | [5] |

| Amberlyst 36 | - | - | High | - | - | [5] |

| H-Y-30 | - | - | Low | - | - | [5] |

| Amberlyst 46 | - | - | Low | - | - | [5] |

| H-Faujasite (vapor phase) | 100-150 | ~0.1 | - | - | - | [6] |

| Cs₂.₅H₀.₅PW₁₂O₄₀ (gas phase) | 110 | 1.0 | - | 54 | 40 | [8] |

| MWW-type zeolite | 60-180 | 0.1-5.0 | - | High | - | [2] |

-

Catalyst Pretreatment: The sulfonic acid resin catalyst is pretreated to ensure optimal activity.

-

Reaction Setup: A slurry phase reactor or a fixed-bed reactor is charged with dimethoxymethane (DMM) and the catalyst.

-

Reaction Conditions: The reactor is pressurized with carbon monoxide to the desired pressure (e.g., 6.0 MPa) and heated to the reaction temperature (e.g., 120°C). The molar ratio of CO to DMM is carefully controlled.

-

Reaction Execution: The reaction mixture is stirred vigorously for a set duration in the slurry reactor, or the reactants are passed through the catalyst bed at a specific space velocity in a fixed-bed reactor.

-

Product Separation: After the reaction, the product mixture is cooled, and the catalyst is separated by filtration. The liquid product mixture, containing this compound, unreacted DMM, and byproducts, is then purified by distillation to obtain high-purity this compound.

Esterification of Methoxyacetic Acid

The esterification of methoxyacetic acid with methanol is a classical and straightforward method for producing this compound. This reaction is typically catalyzed by an acid.

CH₃OCH₂COOH + CH₃OH ⇌ CH₃OCH₂COOCH₃ + H₂O (Methoxyacetic Acid + Methanol ⇌ this compound + Water)

This reaction follows the well-established Fischer esterification mechanism. T[9][10]he process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. The reaction is reversible and is often driven to completion by using an excess of methanol or by removing water as it is formed.

[11][12]1. Reactant Mixing: Methoxyacetic acid is dissolved in an excess of methanol, which serves as both a reactant and a solvent. 2. Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added to the solution. 3. Reaction Heating: The reaction mixture is heated to reflux and maintained at this temperature for several hours to allow the equilibrium to be established. 4. Workup and Purification: After cooling, the excess methanol is removed by distillation. The remaining mixture is diluted with an organic solvent and washed with water and a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst. The organic layer is then dried and concentrated, and the crude product is purified by distillation to yield pure this compound.

Other Synthetic Routes

Several other methods for the synthesis of this compound have been reported, including:

-

Reaction of Methylal with Formic Acid: This method provides a pathway to this compound under relatively mild conditions of temperature and pressure, with reported yields of up to 86% and selectivity over 90%. *[1] Methoxylation of Methyl Chloroacetate (B1199739): This is a more traditional method involving the reaction of methyl chloroacetate with sodium methoxide. *[13] Transesterification: The conversion of another ester to this compound by reaction with methanol in the presence of an acid or base catalyst is also a viable, though less common, synthetic route.

The synthesis of this compound can be achieved through a variety of pathways, with the carbonylation of dimethoxymethane and the esterification of methoxyacetic acid being among the most prominent and well-developed methods. The choice of a specific synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of production, and the required purity of the final product. The ongoing development of novel catalytic systems, particularly in the area of heterogeneous catalysis for carbonylation reactions, continues to enhance the efficiency and sustainability of this compound production, paving the way for its broader application in the chemical and pharmaceutical industries.

References

- 1. CN102690199A - Preparation method for this compound - Google Patents [patents.google.com]

- 2. CN104119228B - A kind of method of synthesizing methoxy methyl acetate - Google Patents [patents.google.com]

- 3. EP0078162A1 - Process for producing this compound - Google Patents [patents.google.com]

- 4. Excellent prospects in this compound synthesis with a highly active and reusable sulfonic acid resin catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Carbonylation of dimethoxymethane: a study on the reactivity of different solid acid catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. Vapor-phase carbonylation of dimethoxymethane over H-Faujasite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Gas-phase carbonylation of dimethoxymethane to this compound over the Cs 2.5 H 0.5 PW 12 O 40 catalyst - Badmaev - Doklady Physical Chemistry [journals.rcsi.science]

- 9. dwsim.fossee.in [dwsim.fossee.in]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Acid to Ester - Fischer Esterification [commonorganicchemistry.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Page loading... [wap.guidechem.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Physicochemical Properties of Methyl Methoxyacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of methyl methoxyacetate (B1198184). The information is presented to support research, development, and safety assessments involving this compound. All quantitative data are summarized in structured tables for ease of reference, and detailed experimental protocols for key property determination are provided.

Physicochemical Properties of Methyl Methoxyacetate

This compound, also known as methyl 2-methoxyacetate, is a clear, colorless liquid.[1][2] It is a methyl ester that finds application as an intermediate in the pharmaceutical and chemical industries, including in the synthesis of vitamin B6 and as a solvent in paints and coatings.[2][3][4] Understanding its physicochemical properties is crucial for its effective and safe use in various applications.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C4H8O3 | [3][5] |

| Molecular Weight | 104.10 g/mol | [3][5] |

| Appearance | Clear, colorless liquid | [1][2] |

| Boiling Point | 129-131 °C | [1][2][6][7] |

| Density | 1.051 g/mL at 25 °C | [2][6][7] |

| Refractive Index (n20/D) | 1.396 | [2][6][7] |

| Vapor Pressure | 9.466 mmHg at 25 °C (estimated) | [6] |

| Solubility in water | Very soluble | [1][6] |

Safety and Hazard Properties

| Property | Value | Reference |

| Flash Point | 35 °C (95 °F) - closed cup | [7] |

| GHS Hazard Statements | H226: Flammable liquid and vapor | [3][8] |

| Signal Word | Warning | [3][8] |

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of this compound, based on standard experimental procedures for organic liquids.

Determination of Boiling Point (Capillary Method)

The boiling point of an organic liquid can be determined using the capillary method, which requires a small amount of the substance.[9][10]

Apparatus:

-

Thiele tube or an oil bath with a stirrer

-

Thermometer (calibrated)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Stand and clamp

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

The capillary tube, with its open end downwards, is placed into the test tube containing the liquid.

-

The test tube is attached to the thermometer, ensuring the bulb of the thermometer and the bottom of the test tube are at the same level.

-

The assembly is clamped and immersed in the Thiele tube or oil bath.[9]

-

The apparatus is heated slowly and gently.[9]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]

-

The barometric pressure should also be recorded.[12]

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer or a volumetric flask.[13][14]

Apparatus:

-

Pycnometer or a small volumetric flask with a stopper

-

Analytical balance

-

Constant temperature bath

-

Distilled water

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately on the analytical balance (m1).

-

The pycnometer is filled with distilled water and placed in the constant temperature bath until it reaches thermal equilibrium (e.g., 25 °C). The volume is adjusted to the calibration mark, and the pycnometer is reweighed (m2).

-

The pycnometer is emptied, dried thoroughly, and then filled with this compound.

-

The filled pycnometer is brought to the same constant temperature, the volume is adjusted, and it is weighed again (m3).

-

The density of the this compound is calculated using the following formula: Density = [(m3 - m1) / (m2 - m1)] * Density of water at the experimental temperature.[13]

Determination of Flash Point (Pensky-Martens Closed Cup Method)

The flash point is determined using a Pensky-Martens closed-cup tester, as described in ASTM D93.[8][15]

Apparatus:

-

Pensky-Martens closed-cup apparatus (manual or automated)

-

Heating source

-

Stirrer

-

Ignition source

Procedure:

-

The sample cup of the Pensky-Martens apparatus is filled with this compound to the specified level.

-

The lid is placed on the cup, and the apparatus is assembled.

-

The sample is heated at a slow, constant rate while being continuously stirred.[16]

-

At specified temperature intervals, the stirring is stopped, and the ignition source is applied by dipping it into the vapor space of the cup.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.[8][16]

Determination of Refractive Index (Abbe Refractometer)

The refractive index is measured using an Abbe refractometer.[17][18]

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Light source (e.g., sodium lamp)

-

Dropper

-

Soft tissue

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.

-

A few drops of this compound are placed on the surface of the lower prism using a dropper.[18]

-

The prisms are closed and clamped together.

-

The light source is positioned, and the eyepiece is adjusted to bring the crosshairs into focus.

-

The dispersion adjustment is made to eliminate any color fringe from the field of view, resulting in a sharp borderline between the light and dark fields.

-

The refractometer scale is adjusted until the borderline is centered on the crosshairs.[17]

-

The refractive index is read directly from the instrument's scale. The temperature should be maintained at 20 °C using the water circulator and recorded.

Structure-Property Relationship

The physicochemical properties of this compound are directly related to its molecular structure. The presence of both an ether (-O-) and an ester (-COO-) functional group influences its polarity, solubility, and boiling point.

The ether group contributes to its ability to act as a hydrogen bond acceptor, enhancing its solubility in water. The ester group is primarily responsible for its characteristic reactivity and contributes significantly to its polarity. The combination of these groups results in a compound with a moderate boiling point and good solvency for a range of substances.

References

- 1. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 2. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com.sg]

- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 4. oecd.org [oecd.org]

- 5. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. byjus.com [byjus.com]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 14. chemistry-online.com [chemistry-online.com]

- 15. ASTM D93 - Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester - Savant Labs [savantlab.com]

- 16. delltech.com [delltech.com]

- 17. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 18. davjalandhar.com [davjalandhar.com]

Methyl methoxyacetate spectroscopic data (1H NMR, 13C NMR, IR, Mass Spec)

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for methyl methoxyacetate (B1198184) (CAS No. 6290-49-9), a compound of interest in various chemical and pharmaceutical applications. This document presents a detailed analysis of its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. The information is structured to be a practical resource for compound identification, characterization, and quality control.

Chemical Structure and Properties

-

IUPAC Name: methyl 2-methoxyacetate

-

Chemical Formula: C₄H₈O₃

-

Molecular Weight: 104.10 g/mol

-

SMILES: COCC(=O)OC

-

Physical Properties: Clear, colorless liquid with a boiling point of approximately 129-130 °C and a density of around 1.051 g/mL at 25 °C.[1]

Spectroscopic Data Summary

The following sections provide a detailed breakdown of the spectroscopic data for methyl methoxyacetate, presented in clear, tabular formats for ease of reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound exhibits three distinct signals, corresponding to the three unique proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.99 | Singlet | 2H | -O-CH₂ -C(=O)- |

| 3.68 | Singlet | 3H | -C(=O)OCH₃ |

| 3.37 | Singlet | 3H | -OCH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum displays four signals, corresponding to the four carbon atoms in this compound.

| Chemical Shift (δ) ppm | Assignment |

| 170.8 | C =O |

| 70.0 | -O-CH₂ -C(=O)- |

| 58.9 | -OCH₃ |

| 51.7 | -C(=O)OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretch (alkane) |

| 1755 | Strong | C=O stretch (ester) |

| 1200-1000 | Strong | C-O stretch (ester and ether) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound reveals a fragmentation pattern that is consistent with its structure.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 104 | ~5 | [M]⁺ (Molecular Ion) |

| 75 | ~20 | [M - OCH₃]⁺ |

| 59 | ~100 | [C(=O)OCH₃]⁺ (Base Peak) |

| 45 | ~90 | [OCH₂C(=O)]⁺ |

| 43 | ~30 | [CH₃CO]⁺ |

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound was prepared in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The ¹H and ¹³C NMR spectra were recorded on a high-resolution NMR spectrometer. For ¹H NMR, the spectral width was set to encompass the expected chemical shift range, and a sufficient number of scans were acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence was used to simplify the spectrum to single lines for each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of neat liquid this compound was placed between two salt plates (e.g., NaCl or KBr). The spectrum was recorded over the mid-infrared range (typically 4000-400 cm⁻¹) by averaging multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample was introduced into the instrument, typically via a direct insertion probe or a gas chromatograph. The molecules were ionized by a beam of high-energy electrons (usually 70 eV), leading to the formation of the molecular ion and various fragment ions. The ions were then separated based on their mass-to-charge ratio by a mass analyzer and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

References

Methyl Methoxyacetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Methyl methoxyacetate (B1198184) is a versatile organic compound with significant applications as a solvent and a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its favorable properties, including high solvency, low odor, and ready biodegradability, make it an attractive component in various chemical formulations.[1] This technical guide provides an in-depth overview of methyl methoxyacetate, including its chemical identity, physical and chemical properties, detailed experimental protocols for its synthesis, and its role in the development of pharmaceutical agents.

Chemical Identity and Properties

This compound, a clear, colorless to slightly brown liquid, is chemically identified as the methyl ester of methoxyacetic acid.[2][3]

CAS Number: 6290-49-9[4][5][6]

IUPAC Name: methyl 2-methoxyacetate[4][6]

Synonyms: Acetic acid, methoxy-, methyl ester; Methoxyacetate, methyl; Methoxyacetic acid, methyl ester; Methyl alpha-methoxyacetate.[5]

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C4H8O3 | [4][6] |

| Molecular Weight | 104.10 g/mol | [7][8] |

| Density | 1.051 g/mL at 25 °C | [8][9] |

| Boiling Point | 129-130 °C | [8] |

| Flash Point | 35 °C (95 °F) - closed cup | [8][9][10] |

| Refractive Index | n20/D 1.396 | [8][9] |

| Solubility | Soluble in chloroform (B151607) and methanol (B129727). | [11] |

| Appearance | Clear colorless to slightly brown liquid | [2][3] |

Synthesis of this compound: Experimental Protocols

Several synthetic routes to this compound have been developed, with the carbonylation of dimethoxymethane (B151124) and the oxycarbonylation of methanol being prominent methods.

Carbonylation of Dimethoxymethane (DMM)

This process involves the reaction of dimethoxymethane with carbon monoxide, often over a solid acid catalyst. A highly efficient method utilizes a sulfonic acid resin catalyst.[12]

Experimental Protocol:

-

Reactants and Catalyst: Industrial grade dimethoxymethane (DMM) and carbon monoxide (CO) are used as reactants. A sulfonic acid resin serves as the catalyst.

-

Reaction Conditions: The reaction is carried out in a slurry phase reactor or a fixed-bed reactor. Optimal conditions for the slurry phase are a reaction temperature of 393 K (120 °C) and a pressure of 6.0 MPa.[12] The molar ratio of CO to DMM is approximately 1.97:1.[12]

-

Procedure:

-

The sulfonic acid resin catalyst is pre-treated as required.

-

DMM is charged into the reactor. For improved selectivity, water is extracted from the DMM reactant beforehand.[12]

-

The reactor is pressurized with carbon monoxide to the desired pressure.

-

The reaction mixture is heated to the specified temperature and maintained for the duration of the reaction.

-

Upon completion, the reactor is cooled, and the product mixture is collected.

-

-

Purification: The resulting mixture is separated by distillation to obtain this compound with a purity of up to 99.18%.[12]

-

Catalyst Reusability: The sulfonic acid resin catalyst has demonstrated excellent stability and can be reused for more than nineteen cycles in a slurry phase reactor and can perform continuously for 300 hours in a fixed-bed reactor without significant loss of activity.[12]

Oxycarbonylation of Methanol

This method provides a direct route to this compound from methanol and carbon monoxide, avoiding the need for formaldehyde (B43269) as a starting material.[4]

Experimental Protocol:

-

Reactants and Catalysts: Methanol and carbon monoxide are the primary reactants. The catalytic system consists of a hydrogen fluoride (B91410) (HF) catalyst and an oxidizing agent, such as a cobalt(III) salt (e.g., CoF₃).[4][13]

-

Reaction Conditions: The reaction is conducted at a temperature ranging from -80 °C to 120 °C and a carbon monoxide partial pressure of about 5 to 5,000 psig.[4]

-

Procedure:

-

A 300-ml magnetically-stirred stainless steel autoclave is charged with the cobalt salt (e.g., 3.0 g of CoF₂), hydrogen fluoride (e.g., 50 g), and boron trifluoride (BF₃) at 0 °C.[4]

-

Methanol (e.g., 23 g) is added to the reaction solution.[4]

-

The autoclave is then charged with carbon monoxide to the desired pressure (e.g., 1100 psi).[4]

-

The reaction is initiated by the addition of an oxidizing agent like 30% hydrogen peroxide (e.g., 5 ml).[4]

-

The reaction mixture is warmed to the target temperature (e.g., 20 °C) and allowed to react.[4]

-

After the reaction period, the autoclave is cooled and depressurized, and the product is collected.

-

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of several important pharmaceutical compounds, including Vitamin B6 and sulfa drugs.

Role in Vitamin B6 Synthesis

This compound is a precursor in the synthesis of Vitamin B6, an essential nutrient involved in numerous metabolic processes.[14] The synthesis pathway involves several key transformations where the structural framework provided by this compound is elaborated to form the pyridoxine (B80251) ring system.

Role in Sulfa Drug Synthesis

This compound is also utilized in the synthesis of sulfa drugs, such as sulfa-5,6-dimethoxypyrimidine.[14] These antimicrobial drugs are characterized by their sulfonamide functional group. The synthesis involves the construction of the di-methoxypyrimidine ring, for which this compound can serve as a key building block.

Safety and Handling

This compound is a flammable liquid and vapor.[5] It may cause eye, skin, respiratory, and digestive tract irritation.[5] Ingestion of large amounts may lead to central nervous system depression.[5] It is important to handle this chemical in a well-ventilated area, using appropriate personal protective equipment, including gloves, and eye protection.[15] Keep away from heat, sparks, open flames, and other ignition sources.[10][15] Store in a cool, well-ventilated place in a tightly closed container.[10][15]

Conclusion

This compound is a valuable chemical with a well-defined property profile that makes it suitable for a range of industrial and research applications. Its role as a key intermediate in the synthesis of pharmaceuticals like Vitamin B6 and sulfa drugs underscores its importance for drug development professionals. The synthetic protocols outlined in this guide provide a basis for its preparation, and with appropriate safety measures, it can be handled effectively in a laboratory or industrial setting.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. CN103910684A - Preparation method of 4,6-dihydroxy-5-methoxypyrimidine sodium - Google Patents [patents.google.com]

- 4. US4482735A - Process for preparation of this compound - Google Patents [patents.google.com]

- 5. Gas-phase carbonylation of dimethoxymethane to this compound over the Cs 2.5 H 0.5 PW 12 O 40 catalyst - Badmaev - Doklady Physical Chemistry [journals.rcsi.science]

- 6. Vitamin B-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP0636599A1 - Process for the carbonylation of methanol to form acetic acid, methyl acetate and acetic anhydride - Google Patents [patents.google.com]

- 9. [PDF] Theoretical Study of Zeolite-Catalyzed Dimethoxymethane Carbonylation to this compound | Semantic Scholar [semanticscholar.org]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents [patents.google.com]

- 12. Excellent prospects in this compound synthesis with a highly active and reusable sulfonic acid resin catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Collection - Theoretical Study of Zeolite-Catalyzed Dimethoxymethane Carbonylation to this compound - The Journal of Physical Chemistry C - Figshare [acs.figshare.com]

- 14. CN102690199A - Preparation method for this compound - Google Patents [patents.google.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide on the Solubility of Methyl Methoxyacetate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding the Solubility of Methyl Methoxyacetate (B1198184)

Methyl methoxyacetate (CH₃OCH₂COOCH₃), a colorless liquid, is a versatile organic compound utilized as a solvent and an intermediate in various chemical syntheses. Its molecular structure, featuring both an ester and an ether functional group, imparts a degree of polarity that significantly influences its solubility in other liquids. This guide provides a detailed overview of the solubility of this compound in a range of common laboratory solvents, supported by experimental data and established chemical principles. A comprehensive understanding of its solubility is crucial for its effective use in chemical reactions, purifications, and formulation development.

Quantitative and Qualitative Solubility Data

| Solvent | Solvent Class | Polarity | Solubility | Notes |

| Water | Polar Protic | High | Soluble[1][2][3][4][5][6][7][8] | An estimated solubility is 245.9 g/L at 25 °C.[7] |

| Methanol | Polar Protic | High | Soluble[3][4][7] | Miscible in all proportions is likely due to similar polarities and hydrogen bonding capability of methanol. |

| Ethanol | Polar Protic | High | Soluble[3] | Expected to be miscible due to its polar nature and structural similarity to methanol. |

| Acetone | Polar Aprotic | Medium-High | Soluble[3] | Good solubility is expected due to acetone's polar aprotic nature. |

| Dichloromethane | Polar Aprotic | Medium | Miscible (Inferred) | As a polar aprotic solvent, it is expected to readily dissolve the moderately polar this compound.[4][9][10][11] |

| Ethyl Acetate | Polar Aprotic | Medium | Miscible (Inferred) | Being a moderately polar ester, it is expected to be miscible with another ester of similar polarity.[12][13][14][15][16] |

| Chloroform | Polar Aprotic | Medium | Soluble[3][4][7] | |

| Toluene | Nonpolar | Low | Soluble (Inferred) | Some degree of solubility is expected, though it may not be completely miscible in all proportions due to the polarity difference.[1][17] |

| Hexane (B92381) | Nonpolar | Very Low | Sparingly Soluble to Insoluble (Inferred) | Due to the significant difference in polarity, this compound is expected to have low solubility in hexane.[2][3][18][19] |

| Diethyl Ether | Polar Aprotic | Low | Soluble[3] |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. Below are detailed methodologies for both qualitative and quantitative assessment of the solubility of a liquid solute, such as this compound, in a solvent.

Visual Miscibility Test (Qualitative)

This method provides a rapid and straightforward assessment of whether two liquids are miscible.[12]

Materials:

-

Test tubes with stoppers or caps

-

Calibrated pipettes or graduated cylinders

-

This compound

-

Solvent to be tested

Procedure:

-

Add a specific volume (e.g., 2 mL) of the solvent to a clean, dry test tube.

-

Add an equal volume of this compound to the same test tube.

-

Securely stopper the test tube and invert it gently several times or vortex for approximately 10-15 seconds to ensure thorough mixing.

-

Allow the mixture to stand at room temperature for a few minutes.

-

Observe the mixture for the presence of a single, clear, homogeneous phase or for the formation of two distinct layers or cloudiness (turbidity).

Interpretation of Results:

-

Miscible: The formation of a single, clear, and uniform liquid phase indicates that the two liquids are miscible under the tested conditions.

-

Immiscible: The presence of two distinct layers indicates that the liquids are immiscible.

-

Partially Miscible: If the mixture initially appears homogeneous but then separates upon standing, or if it appears cloudy, the liquids are partially miscible.

Shake-Flask Method for Quantitative Solubility Determination

This is a classic and reliable method for determining the equilibrium solubility of a substance in a solvent at a specific temperature.[12]

Materials:

-

Erlenmeyer flasks or vials with airtight seals

-

A temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for concentration measurement (e.g., GC-MS, HPLC, or UV-Vis spectrophotometer)

-

Syringe filters (if necessary for clarification)

Procedure:

-

Add a known volume of the solvent to a flask.

-

Add an excess amount of this compound to the solvent. The presence of an undissolved phase of this compound is necessary to ensure that the solution is saturated.

-

Seal the flask to prevent evaporation.

-

Place the flask in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

After the equilibration period, cease agitation and allow any undissolved this compound to settle.

-

Carefully withdraw a sample from the clear, saturated supernatant. If necessary, use a syringe filter to remove any suspended droplets.

-

Accurately dilute the sample with the pure solvent to a concentration that is within the linear range of the analytical method to be used.

-

Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical instrument.

-

Calculate the original concentration of the saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.

Visualization of Solubility Relationships

The following diagrams illustrate the logical relationships in solubility determination and the expected solubility of this compound in different classes of solvents.

References

- 1. Page loading... [guidechem.com]

- 2. bulkchemicals2go.com [bulkchemicals2go.com]

- 3. quora.com [quora.com]

- 4. reddit.com [reddit.com]

- 5. chemicool.com [chemicool.com]

- 6. Page loading... [guidechem.com]

- 7. This compound, 6290-49-9 [thegoodscentscompany.com]

- 8. ethyl 3-ethoxypropionate [stenutz.eu]

- 9. labproinc.com [labproinc.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. Ethyl Acetate Polarity and Application_Chemicalbook [chemicalbook.com]

- 13. reddit.com [reddit.com]

- 14. quora.com [quora.com]

- 15. Ethyl Acetate [sigmaaldrich.com]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. Applications of hexane as a non-polar solvent_Chemicalbook [chemicalbook.com]

- 19. youtube.com [youtube.com]

Methyl Methoxyacetate: A Technical Health and Safety Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety data for methyl methoxyacetate (B1198184), a flammable liquid utilized as an intermediate in the synthesis of pharmaceuticals, including vitamin B6, as well as in the production of pesticides and dyes.[1] This document is intended for researchers, scientists, and professionals in drug development who handle this chemical. The information herein is compiled from various Material Safety Data Sheets (MSDS) and chemical databases.

It is important to note that while key safety data and handling procedures are summarized, detailed experimental protocols for the cited toxicity and flammability studies are not fully available in the public domain. The toxicological properties of methyl methoxyacetate have not been fully investigated.[2][3]

Core Safety Data

Physical and Chemical Properties

This compound is a clear, colorless to slightly brown liquid that is soluble in water.[1][2]

| Property | Value | Source |

| Molecular Formula | C4H8O3 | [4] |

| Molecular Weight | 104.10 g/mol | [1][5] |

| CAS Number | 6290-49-9 | [3] |

| Boiling Point | 129-131°C | [1][2][4] |

| Density | 1.051 g/mL at 25°C | [1][6] |

| Vapor Density | 3.59 | [2][7] |

| Vapor Pressure | 9.47 mmHg at 25°C | [1] |

| Refractive Index | 1.396 at 20°C | [1][6] |

| Water Solubility | Soluble | [1][2] |

Flammability Data

This compound is a flammable liquid and vapor.[3][7] Its vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[2]

| Parameter | Value | Source |

| Flash Point | 35°C (95°F) - closed cup | [3][6][8] |

| GHS Classification | Flammable Liquid, Category 3 | [7][9] |

| UN Number | 3272 | [1] |

| Hazard Class | 3 (Flammable liquids) | |

| Packing Group | III | |

| Extinguishing Media | Water spray, dry chemical, carbon dioxide, or appropriate foam.[2] Water may be ineffective.[2] | |

| Fire Fighting Notes | Vapors are heavier than air and can spread along the ground.[3] Containers may explode in the heat of a fire.[2] Fire may produce irritating, corrosive, and/or toxic gases, including carbon monoxide and carbon dioxide.[2] |

Toxicological Data

The toxicological properties of this compound have not been fully investigated.[3] The available data suggests it may cause irritation and central nervous system depression.[3]

| Exposure Route | Effects | Source |

| Inhalation | May cause respiratory tract irritation, dizziness, suffocation, and a burning sensation in the chest. Aspiration may lead to pulmonary edema. | [2][3] |

| Skin | May cause irritation and dermatitis. | [2][3] |

| Eyes | May cause eye irritation, chemical conjunctivitis, and corneal damage. | [2][3] |

| Ingestion | May cause gastrointestinal irritation with nausea, vomiting, and diarrhea. Ingestion of large amounts may cause central nervous system depression. | [2][3] |

| Chronic Exposure | No information found. | [3] |

| Carcinogenicity | Not listed by ACGIH, IARC, NTP, or CA Prop 65. | [3] |

| LD50/LC50 | Not available. | [3] |

Hazard Summary

The primary hazards associated with this compound are its flammability and potential for causing irritation to the eyes, skin, and respiratory tract. The following diagram illustrates the logical relationships between the substance and its principal hazards.

References

- 1. 甲氧基乙酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scribd.com [scribd.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. This compound | C4H8O3 | CID 80507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn0.scrvt.com [cdn0.scrvt.com]

- 6. multimedia.3m.com [multimedia.3m.com]

- 7. This compound, 6290-49-9 [thegoodscentscompany.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound - Hazardous Agents | Haz-Map [haz-map.com]

Industrial production methods for Methyl methoxyacetate

An In-depth Technical Guide to the Industrial Production of Methyl Methoxyacetate (B1198184)

For Researchers, Scientists, and Drug Development Professionals

Methyl methoxyacetate (MMA) is a versatile organic compound with applications as a solvent and a key intermediate in the synthesis of various valuable chemicals, including ethylene (B1197577) glycol and pharmaceuticals.[1][2] Its industrial production is achieved through several synthetic routes, each with distinct advantages and challenges concerning raw materials, reaction conditions, and catalyst systems. This guide provides a detailed overview of the core industrial production methods for this compound, presenting quantitative data, experimental protocols, and process workflows to support research and development activities.

Core Synthesis Methodologies

The industrial synthesis of this compound primarily revolves around three main strategies: carbonylation reactions, esterification of methoxyacetic acid, and other novel processes.

Carbonylation of Formaldehyde (B43269) Derivatives

Carbonylation of formaldehyde or its derivatives, such as dimethoxymethane (B151124) (DMM) or methylal, is a prominent industrial route for producing this compound.[3][4][5] This method involves the reaction of a formaldehyde source with carbon monoxide in the presence of a catalyst.

Reaction Scheme:

-

From Formaldehyde: HCHO + CO + CH₃OH → CH₃OCH₂COOCH₃

-

From Dimethoxymethane (DMM): CH₂(OCH₃)₂ + CO → CH₃OCH₂COOCH₃

Various catalytic systems have been developed for this process, ranging from metal carbonyl complexes to solid acid catalysts.

Key Experimental Protocols and Performance Data:

| Catalyst System | Raw Materials | Temperature (°C) | Pressure (MPa) | DMM Conversion (%) | MMA Selectivity (%) | MMA Yield (%) | Purity (%) | Reference |

| Boron trifluoride-methanol & Copper(I) compound | Formaldehyde, CO, Methanol (B129727) | Low Temperature | Low Pressure | - | - | - | - | [3] |

| Sulfonic acid resin | Dimethoxymethane (DMM), CO | 120 | 6.0 | 99.98 | 50.66 (68.83 with water extraction) | - | 99.18 | [4] |

| MWW type molecular sieve | Methylal (DMM), CO | 60-180 | 0.1-5.0 | - | High (>80) | - | - | [5] |

| p-toluenesulfonic acid | Methylal, Formic acid | 117 | 3 | - | >90 | 86 | - | [1] |

Experimental Protocol: DMM Carbonylation using Sulfonic Acid Resin Catalyst [4]

-

Catalyst Pre-treatment: A sulfonic acid resin catalyst is pre-treated to ensure optimal activity.

-

Reaction Setup: A slurry phase reactor or a fixed-bed reactor is charged with the industrial-grade dimethoxymethane (DMM) and the sulfonic acid resin catalyst.

-

Reaction Conditions: The reactor is pressurized with carbon monoxide to a pressure of 6.0 MPa. The reaction temperature is maintained at 120°C (393 K). The molar ratio of CO to DMM is approximately 1.97:1. The reaction is carried out without a solvent.

-

Water Content Control: For enhanced selectivity, water is extracted from the DMM reactant prior to the reaction. This can increase the selectivity towards this compound to 68.83%.

-

Reaction Monitoring and Product Isolation: The reaction progress is monitored by analyzing the conversion of DMM. After the reaction, the mixed products are separated by distillation to obtain this compound with a purity of 99.18%.

-

Catalyst Reusability: The sulfonic acid resin catalyst can be recovered and reused for multiple cycles (over 19 times in a slurry reactor) or used continuously for extended periods (300 hours in a fixed-bed reactor) without significant loss of activity.

Logical Workflow for DMM Carbonylation

Caption: Workflow for this compound production via DMM carbonylation.

Oxycarbonylation of Methanol

Another industrial approach is the direct oxycarbonylation of methanol. This process involves reacting methanol with carbon monoxide in the presence of a hydrogen fluoride (B91410) catalyst and an oxidizing agent.[6]

Reaction Scheme:

CH₃OH + CO + [O] → CH₃OCH₂COOCH₃

Experimental Protocol: Methanol Oxycarbonylation [6]

-

Catalyst System: The reaction utilizes a hydrogen fluoride (HF) catalyst in conjunction with an oxidizing agent. The oxidizing agent can be a stoichiometric amount of a cobalt(III) salt (e.g., cobalt trifluoride) or a catalytic amount of a Group IB, VIIB, or VIII metal salt with a stoichiometric amount of nitric acid or hydrogen peroxide.

-

Reaction Conditions: The reaction is conducted at a temperature ranging from -80°C to 120°C. The partial pressure of carbon monoxide is maintained between 5 and 5,000 psig.

-

Reaction Execution: Methanol is reacted with carbon monoxide in the presence of the catalyst system under the specified temperature and pressure conditions.

-

Product Formation: The oxycarbonylation reaction directly yields this compound.

Signaling Pathway for Methanol Oxycarbonylation

Caption: Reaction pathway for the oxycarbonylation of methanol.

Esterification of Methoxyacetic Acid

The synthesis of this compound can also be achieved through the esterification of methoxyacetic acid with methanol.[1] This is often the final step in a multi-stage process where methoxyacetic acid is first synthesized from other precursors.

Precursor Routes to Methoxyacetic Acid:

-

From Chloroacetic Acid and Sodium Methoxide: ClCH₂COOH + NaOCH₃ → CH₃OCH₂COONa + NaCl, followed by acidification.

-

From Ethylene Glycol Monomethyl Ether: CH₃OCH₂CH₂OH + [O] → CH₃OCH₂COOH.

Reaction Scheme (Esterification):

CH₃OCH₂COOH + CH₃OH ⇌ CH₃OCH₂COOCH₃ + H₂O

This is a reversible reaction, and to achieve high yields, the equilibrium needs to be shifted towards the product side. This is typically done by using an excess of methanol or by removing the water formed during the reaction.

Experimental Protocol: Esterification of Methoxyacetic Acid

While specific industrial protocols for this exact esterification were not detailed in the initial search, a general procedure based on standard esterification principles can be outlined.

-

Reaction Setup: A reactor equipped with a heating system, stirrer, and a condenser (potentially a Dean-Stark apparatus for water removal) is charged with methoxyacetic acid, an excess of methanol, and an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a solid acid catalyst like an ion-exchange resin).[7][8][9]

-

Reaction Conditions: The reaction mixture is heated to reflux temperature (around 65-70°C, the boiling point of methanol at atmospheric pressure) and stirred.[10]

-

Driving the Equilibrium: Water produced during the reaction is continuously removed to drive the reaction to completion.

-

Reaction Completion and Work-up: Once the reaction is complete (monitored by techniques like gas chromatography), the excess methanol is removed by distillation. The crude product is then purified, which may involve neutralization of the acid catalyst, washing with water and brine, drying, and final distillation to obtain pure this compound.

Esterification Reaction Pathway

Caption: Pathway of methoxyacetic acid esterification.

Summary and Comparison of Methods

Each of the described methods for producing this compound has its own set of operational parameters and outcomes. The choice of a particular method on an industrial scale depends on factors such as raw material availability and cost, desired product purity, catalyst cost and lifespan, and environmental considerations.

The carbonylation of DMM using solid acid catalysts like sulfonic resins appears to be a promising route due to high conversion rates, catalyst reusability, and the potential for high product purity.[4] However, it requires handling of carbon monoxide under pressure. The oxycarbonylation of methanol is a more direct route but involves corrosive reagents like hydrogen fluoride, which poses significant challenges for equipment and safety.[5][6] The esterification of methoxyacetic acid is a classic and well-understood chemical transformation, but it is part of a multi-step synthesis, which can impact the overall process economics.[1] The method involving methylal and formic acid presents a milder alternative, avoiding the use of high-pressure carbon monoxide.[1]

For researchers and professionals in drug development, understanding these synthetic routes is crucial for sourcing high-purity intermediates and for developing novel synthetic pathways for complex molecules where the methoxyacetate moiety is a key building block.

References

- 1. CN102690199A - Preparation method for this compound - Google Patents [patents.google.com]

- 2. This compound | C4H8O3 | CID 80507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP0078162A1 - Process for producing this compound - Google Patents [patents.google.com]

- 4. Excellent prospects in this compound synthesis with a highly active and reusable sulfonic acid resin catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. CN104119228B - A kind of method of synthesizing methoxy methyl acetate - Google Patents [patents.google.com]

- 6. US4482735A - Process for preparation of this compound - Google Patents [patents.google.com]

- 7. journal.uctm.edu [journal.uctm.edu]

- 8. researchgate.net [researchgate.net]

- 9. journals.iium.edu.my [journals.iium.edu.my]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Thermodynamic and Kinetic Properties of Methyl Methoxyacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermodynamic and kinetic data for methyl methoxyacetate (B1198184) (CAS No: 6290-49-9). Given the limited availability of experimentally determined data for this specific compound, this guide also includes estimated values and data from analogous compounds, such as methyl acetate (B1210297), to provide a broader context for its physicochemical behavior. Detailed experimental protocols for key measurements are also provided to facilitate further research.

Physicochemical and Thermodynamic Properties

Methyl methoxyacetate (C₄H₈O₃) is a colorless liquid with a fruity odor.[1] It finds application as a solvent in paints and coatings and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1. These values are largely compiled from chemical supplier data and publicly available databases.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈O₃ | [2][3] |

| Molecular Weight | 104.10 g/mol | [3] |

| Boiling Point | 129-130 °C (at 760 mmHg) | [2][4][5] |

| Density | 1.051 g/mL at 25 °C | [2][4] |

| Refractive Index | n20/D 1.396 | [2][4] |

| Flash Point | 35 °C (96 °F) | [6] |

| Solubility in Water | Soluble | [5] |

Thermodynamic Data

Experimental thermodynamic data for this compound is sparse. Table 2 summarizes the available experimental and estimated thermodynamic parameters. For context, experimental data for the closely related compound, methyl acetate, is also included where available.

Table 2: Thermodynamic Data for this compound

| Property | This compound (Value) | Source/Method | Methyl Acetate (Value for Comparison) | Source/Method |

| Standard Enthalpy of Formation (liquid, 298.15 K) | Not Experimentally Determined | - | -445.66 ± 0.61 kJ/mol | Experimental (ATcT)[7] |

| Standard Gibbs Free Energy of Formation (gas, 298.15 K) | -356.12 kJ/mol | Calculated (Joback Method)[8] | Not Directly Available | - |

| Enthalpy of Vaporization (ΔHvap) | 39.3 kJ/mol at 297 K | Based on data from 285 to 310 K | Not Directly Available | - |

| Vapor Pressure | 9.47 mmHg at 25 °C | Estimated[4] | Not Directly Available | - |

| Liquid Heat Capacity (Cp) | Not Experimentally Determined | - | 0.482 - 0.491 BTU/lb-F (15-100°F) | Experimental[9][10] |

Kinetic Data

Detailed kinetic studies on the reactions of this compound are not widely available. This section presents information on its synthesis and provides data on the hydrolysis and pyrolysis of analogous esters to infer potential reaction pathways and kinetics.

Synthesis of this compound

This compound is commonly synthesized via the carbonylation of dimethoxymethane (B151124) (DMM) or the reaction of methylal with formic acid.[8][11] One reported method using a sulfonic acid resin catalyst with DMM and carbon monoxide achieved a DMM conversion of 99.98% with a this compound selectivity of 50.66% at 393 K and 6.0 MPa.[8] Another process involves the reaction of methanol (B129727) with carbon monoxide in the presence of a hydrogen fluoride (B91410) catalyst and an oxidizing agent at temperatures ranging from -80 °C to 120 °C and high pressures.

Hydrolysis

Thermal Decomposition (Pyrolysis)

No specific experimental kinetic data for the pyrolysis of this compound was found. Studies on the pyrolysis of methyl acetate indicate that the dominant decomposition pathways are the formation of methanol and ketene, and the formation of two methyl radicals and carbon dioxide.[15] The activation energy for the pyrolysis of polymers like polystyrene has been shown to be lower for discarded (partially degraded) polymers compared to virgin materials, a principle that could be relevant in the study of ester decomposition under various conditions.

Experimental Protocols

This section details generalized experimental protocols for determining key thermodynamic and kinetic parameters for esters like this compound.

Determination of Vapor Pressure using the Ebullioscopic Method

The ebullioscopic method involves measuring the boiling temperature of a liquid at different externally controlled pressures.

Workflow for Ebullioscopic Vapor Pressure Measurement

Caption: Workflow for vapor pressure determination.

-

Apparatus: An ebulliometer connected to a pressure control system (vacuum pump and controller) and a high-precision temperature measurement device.

-

Procedure:

-

A pure sample of this compound is placed in the ebulliometer.

-

The system pressure is lowered to the desired value using the vacuum pump.

-

The sample is heated until it boils, and the temperature is allowed to stabilize.

-

The stable boiling temperature and the corresponding pressure are recorded.

-

Steps 2-4 are repeated at various pressures to obtain a set of vapor pressure-temperature data points.

-

-

Data Analysis: The data can be fitted to the Antoine equation or used to plot ln(P) versus 1/T. The slope of this plot is equal to -ΔHvap/R, allowing for the calculation of the enthalpy of vaporization.

Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation is determined indirectly by measuring the enthalpy of combustion of the substance in a bomb calorimeter.

Workflow for Combustion Calorimetry

Caption: Workflow for enthalpy of formation determination.

-

Apparatus: A bomb calorimeter, a high-precision balance, and a temperature monitoring system.

-

Procedure:

-

A precisely weighed sample of this compound is placed in the bomb calorimeter.

-

The bomb is sealed and pressurized with a known excess of pure oxygen.

-

The bomb is submerged in a known mass of water in the calorimeter, and the initial temperature is recorded.

-

The sample is ignited, and the temperature of the water is monitored until it reaches a maximum and then begins to cool.

-

-

Data Analysis:

-

The heat released during combustion is calculated from the temperature rise and the heat capacity of the calorimeter.

-

The standard enthalpy of combustion (ΔHc°) is then determined.

-

Using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O), the standard enthalpy of formation (ΔHf°) of this compound can be calculated.

-

Kinetic Study of Acid-Catalyzed Hydrolysis by Titration

The rate of hydrolysis of an ester can be followed by titrating the carboxylic acid product with a standard base solution at various time intervals.

Workflow for Ester Hydrolysis Kinetics Study

Caption: Workflow for hydrolysis kinetics study.

-

Apparatus: A constant temperature bath, burette, pipettes, and conical flasks.

-

Procedure:

-

A known concentration of this compound is mixed with a known concentration of an acid catalyst (e.g., HCl) in a reaction vessel maintained at a constant temperature.

-

At regular time intervals, a known volume (aliquot) of the reaction mixture is withdrawn and the reaction is quenched, typically by adding it to an ice-water mixture.

-

The quenched aliquot is then titrated with a standardized solution of a strong base (e.g., NaOH) using a suitable indicator. The volume of the base used (Vt) is recorded.

-

To determine the concentration at the completion of the reaction, a sample of the reaction mixture is heated to ensure complete hydrolysis, and then titrated to get V∞.

-

-

Data Analysis: For a pseudo-first-order reaction, a plot of ln(V∞ - Vt) versus time will yield a straight line with a slope of -k, where k is the pseudo-first-order rate constant. The experiment can be repeated at different temperatures to determine the activation energy using the Arrhenius equation.

Conclusion

This technical guide has compiled the available thermodynamic and kinetic data for this compound. While there is a notable lack of extensive experimental data for this specific compound, the provided information, including data from analogous compounds and detailed experimental protocols, serves as a valuable resource for researchers and professionals in drug development and other scientific fields. Further experimental investigation is warranted to fully characterize the thermochemical and kinetic behavior of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C4H8O3 | CID 80507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound(6290-49-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. This compound, 6290-49-9 [thegoodscentscompany.com]

- 7. Excellent prospects in this compound synthesis with a highly active and reusable sulfonic acid resin catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 9. Kinetic parameters of biomass pyrolysis by TGA :: BioResources [bioresources.cnr.ncsu.edu]

- 10. CN102690199A - Preparation method for this compound - Google Patents [patents.google.com]

- 11. US4482735A - Process for preparation of this compound - Google Patents [patents.google.com]

- 12. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 13. uobabylon.edu.iq [uobabylon.edu.iq]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Methyl Methoxyacetate: A Versatile Green Solvent and Intermediate in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl methoxyacetate (B1198184) (MMA), with the chemical formula CH₃OCH₂COOCH₃, is an organic ester that is gaining prominence in the chemical and pharmaceutical industries.[1] Characterized as a colorless, transparent liquid with a mild odor, it is recognized for its favorable environmental profile, being readily biodegradable and of low toxicity.[1][2] Its moderate evaporation rate and excellent solvency for a wide range of resins and polymers make it a viable alternative to conventional solvents.[1][3] Beyond its utility as a solvent, methyl methoxyacetate serves as a crucial intermediate in the synthesis of various high-value chemicals, including pharmaceuticals and agrochemicals.[4][5]

These application notes provide a comprehensive overview of the properties, applications, and a detailed protocol for the use of this compound in organic synthesis.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below, facilitating easy reference for experimental design.

| Property | Value | References |

| Molecular Formula | C₄H₈O₃ | [1][6] |

| Molecular Weight | 104.10 g/mol | [6][7] |

| Appearance | Clear, colorless liquid | [2][4] |

| Boiling Point | 129-131 °C | [2][8] |

| Density | 1.051 g/mL at 25 °C | [2][7] |

| Flash Point | 35 °C (95 °F) | [2][7] |

| Refractive Index | n20/D 1.396 | [2][7] |

| Water Solubility | Soluble | [2][9] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone | [2] |

Applications in Organic Synthesis

This compound's utility in organic synthesis is primarily twofold: as a green solvent and as a key chemical intermediate.

As a Green Solvent:

Due to its low toxicity, biodegradability, and mild odor, this compound is considered an environmentally friendly solvent.[1] Its excellent solvency for a variety of organic compounds makes it a suitable replacement for more hazardous solvents in certain applications. While detailed protocols for its use as a primary solvent in a wide range of specific named organic reactions are not extensively documented in publicly available literature, its properties suggest potential applications in reactions where polar aprotic solvents are typically employed.

As a Chemical Intermediate:

This compound is a significant building block in the synthesis of several important pharmaceutical and agrochemical compounds.[4][5] It is a key intermediate in the production of Vitamin B6 and the anti-ulcer drug Omeprazole (B731).[10][11] Its bifunctional nature, containing both an ester and an ether group, allows for a variety of chemical transformations.

Logical Workflow for Utilizing this compound

The following diagram illustrates the decision-making process and workflow when considering this compound in a synthetic route, either as a solvent or an intermediate.

Experimental Protocols

While specific examples of this compound as a solvent in named reactions are sparse in the literature, its role as a key intermediate is well-established. The following protocol details a representative synthesis where this compound is a crucial reactant.

Protocol 1: Synthesis of Methoxyacetic Acid from this compound

This protocol describes the hydrolysis of this compound to produce methoxyacetic acid, a valuable building block in its own right. This procedure is adapted from a patented method and demonstrates a practical application of this compound's reactivity.

Materials:

-

This compound

-

Monochloroacetic acid

-

Sodium methoxide (B1231860) (30% in methanol)

-

Dry hydrogen chloride gas

-

Standard laboratory glassware for reflux, distillation, and filtration

Procedure:

-

Reaction of Monochloroacetic Acid and Sodium Methoxide:

-

Dissolve 47.25 g (0.5 mol) of monochloroacetic acid in 100 cm³ of methanol in a reaction flask.

-

With vigorous stirring, add 200 g of 30% sodium methoxide in methanol (1.1 mol) dropwise at 40 °C.

-

After the addition is complete, heat the reaction mixture to reflux.

-

-

Solvent Exchange:

-

After the initial reaction, distill off the methanol from the reaction mixture.

-

To the residue, add a sufficient amount of this compound to create a stirrable mixture.

-

-

Acidification:

-

Bubble dry hydrogen chloride gas through the mixture at a temperature between 20-80 °C.

-

Continue the introduction of HCl gas until the reaction is complete, indicated by the cessation of sodium chloride precipitation.

-

-

Work-up and Purification:

-

Filter the precipitated sodium chloride from the reaction mixture.

-

Wash the filter cake with methanol.

-

Distill the filtrate under reduced pressure (approximately 40 mbar) to remove the this compound solvent.

-

The remaining crude methoxyacetic acid can be further purified by vacuum distillation to yield the final product.

-

Expected Yield:

-

A yield of approximately 90% (based on monochloroacetic acid) can be expected.[12]

Quantitative Data from a Representative Synthesis:

The following table presents data from a similar synthesis of methoxyacetic acid.

| Reactant | Moles | Product | Yield | Purity | Reference |

| Monochloroacetic acid | 0.5 | Methoxyacetic acid | 90% | >99% | [12] |

Signaling Pathways

The concept of signaling pathways is typically associated with biological systems, where molecules trigger a cascade of cellular events. As an organic solvent and chemical intermediate, this compound does not directly participate in or modulate biological signaling pathways. Its relevance in drug development is as a component in the synthesis of active pharmaceutical ingredients, which in turn are designed to interact with specific biological targets and signaling pathways.

Experimental Workflow Diagram

The diagram below outlines the general experimental workflow for the synthesis of methoxyacetic acid from this compound as described in Protocol 1.

Conclusion

This compound is a promising green solvent and a versatile chemical intermediate. Its favorable environmental and safety profile, combined with its effective solvency, positions it as a sustainable alternative in various chemical processes. While its application as a primary solvent in a broad range of documented organic reactions is still emerging, its role as a key building block in the synthesis of pharmaceuticals and other fine chemicals is well-established. The provided protocol for the synthesis of methoxyacetic acid exemplifies its practical utility in organic synthesis. Further research into its application as a solvent is warranted and could expand the toolkit of green chemistry.

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. Omeprazole synthesis - chemicalbook [chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. EP0899268A2 - Process for the preparation of omeprazole and intermediate compounds - Google Patents [patents.google.com]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. The Williamson Ether Synthesis [cs.gordon.edu]

- 8. scispace.com [scispace.com]

- 9. CN111303018A - Synthetic method of omeprazole intermediate - Google Patents [patents.google.com]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 12. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]

Application Note: A Robust and Efficient Protocol for the Synthesis of Vitamin B6 (Pyridoxine Hydrochloride) via Oxazole Intermediate

Audience: Researchers, scientists, and drug development professionals.